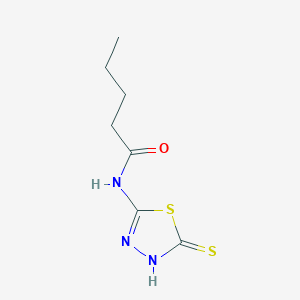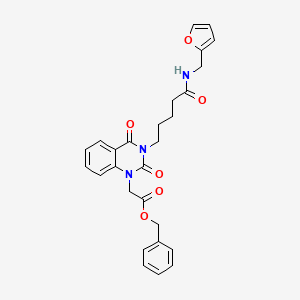
3,5-Difluoropyridine-4-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoropyridine-4-sulfonyl fluoride is a chemical compound with the molecular formula C5H2F3NO2S . It has a molecular weight of 197.14 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H2F3NO2S/c6-3-1-9-2-4(7)5(3)12(8,10)11/h1-2H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
3,5-Difluoropyridine-4-sulfonyl fluoride has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, as it can be used to synthesize a variety of compounds, including esters, amides, and nitriles. Additionally, it is used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. It can also be used in the synthesis of peptides and proteins, as well as in the synthesis of other complex molecules.
Mechanism of Action
3,5-Difluoropyridine-4-sulfonyl fluoride acts as a nucleophilic fluorinating agent, meaning that it can react with a variety of substrates to form a fluorinated product. When this compound reacts with a substrate, it is first protonated by a base, such as potassium carbonate. This protonation increases the nucleophilicity of the this compound, allowing it to react with the substrate to form a fluorinated product.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been demonstrated to inhibit the growth of a variety of bacteria, including Escherichia coli, Salmonella, and Staphylococcus aureus. Additionally, it has been shown to have a variety of anti-inflammatory and antioxidant effects, as well as to be an effective inhibitor of enzymes involved in the metabolism of drugs.
Advantages and Limitations for Lab Experiments
The use of 3,5-Difluoropyridine-4-sulfonyl fluoride in laboratory experiments has a number of advantages. It is a non-toxic, water-soluble compound, making it safe to use in a variety of laboratory experiments. Additionally, it can be used to synthesize a variety of compounds, including esters, amides, and nitriles. However, it is important to note that this compound is a highly reactive compound, and should be handled with care in order to avoid accidental exposure.
Future Directions
There are a number of potential future directions for the use of 3,5-Difluoropyridine-4-sulfonyl fluoride. It could be used in the development of new pharmaceuticals, agrochemicals, and fine chemicals. Additionally, it could be used in the synthesis of peptides and proteins, as well as in the synthesis of other complex molecules. Additionally, its anti-inflammatory and antioxidant properties could be further explored, as well as its potential to inhibit enzymes involved in the metabolism of drugs. Finally, its potential use as an anesthetic could be further investigated.
Synthesis Methods
The synthesis of 3,5-Difluoropyridine-4-sulfonyl fluoride is typically achieved through a two-step process. In the first step, a difluoropyridine-4-sulfonic acid is reacted with a fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to produce a difluoropyridine-4-sulfonyl fluoride. The second step involves the reaction of the difluoropyridine-4-sulfonyl fluoride with a base, such as potassium carbonate, to produce this compound.
Safety and Hazards
3,5-Difluoropyridine-4-sulfonyl fluoride is classified as a skin corrosive substance (Category 1B) according to the CLP criteria . It has the hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
3,5-difluoropyridine-4-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO2S/c6-3-1-9-2-4(7)5(3)12(8,10)11/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJIOUBYMDRSBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)S(=O)(=O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2031259-04-6 |
Source


|
| Record name | 3,5-difluoropyridine-4-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-phenylbutanamide](/img/structure/B2899651.png)




![N-(2,4-difluorophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2899660.png)



![ethyl 4-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2899668.png)




